8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
129157-77-3 |
|---|---|
Molecular Formula |
C5H3N5O2 |
Molecular Weight |
165.11 g/mol |
IUPAC Name |
8-nitro-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C5H3N5O2/c11-10(12)4-1-6-3-9-5(4)7-2-8-9/h1-3H |
InChI Key |
IWUYVERJMNVTDJ-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NC=NN2C=N1)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C2=NC=NN2C=N1)[N+](=O)[O-] |
Synonyms |
[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE, 8-NITRO- |
Origin of Product |
United States |
Iii. Advanced Structural Characterization and Spectroscopic Elucidation of 8 Nitro 1 2 3 Triazolo 1,5 C Pyrimidine
Spectroscopic Analysis for Molecular Structure Confirmation
No specific spectroscopic data for 8-Nitro- nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine has been reported. While studies on the isomeric nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine systems and other derivatives are documented, this information cannot be extrapolated to the [1,5-c] isomer due to the fundamental differences in their electronic and structural environments.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
There is no published ¹H, ¹³C, or ¹⁵N NMR data for 8-Nitro- nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine. Such data would be essential for confirming the proton and carbon framework of the molecule and for providing insight into the electronic effects of the nitro group on the fused heterocyclic ring system.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Detailed Infrared (IR) and Raman spectra for 8-Nitro- nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine are not available. These analytical methods would be critical for identifying the characteristic vibrational frequencies of its functional groups, particularly the symmetric and asymmetric stretching modes of the nitro (NO₂) group, and the vibrations associated with the triazolopyrimidine core.
High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
The exact mass and fragmentation patterns of 8-Nitro- nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine, as determined by high-resolution mass spectrometry, have not been documented. This analysis is vital for unequivocally confirming the compound's molecular formula (C₅H₃N₅O₂) and for understanding its stability and decomposition pathways under ionization.
Solid-State Structural Determination
The three-dimensional arrangement of atoms and molecules in the solid state for this compound remains unknown.
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
No single-crystal X-ray diffraction studies have been reported for 8-Nitro- nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine. This technique is the definitive method for determining the precise bond lengths, bond angles, and crystal packing of a molecule, providing unambiguous proof of its structure.
Analysis of Tautomerism and Isomeric Purity within the Nitro-Triazolopyrimidine System
The potential for tautomerism, a common feature in heterocyclic systems, has not been investigated for 8-Nitro- nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine. The presence of multiple nitrogen atoms in the fused ring system suggests that different tautomeric forms could exist in equilibrium. However, without experimental or computational studies, any discussion of tautomerism or the isomeric purity of synthesized samples would be purely speculative.
Conformational Studies in Solution and Solid States
A comprehensive understanding of the three-dimensional structure of 8-Nitro- jchemrev.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidine, and how this structure behaves in different physical states, is crucial for elucidating its chemical reactivity and potential interactions. Conformational analysis in both solution and solid states provides critical insights into the molecule's flexibility, preferred spatial arrangements, and the influence of intermolecular forces. While specific experimental data for 8-Nitro- jchemrev.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidine is not extensively available in public literature, this section will discuss the expected conformational properties based on studies of analogous fused heterocyclic systems and computational models.
The jchemrev.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidine core is a fused bicyclic heteroaromatic system. Such systems are generally expected to be largely planar due to the sp² hybridization of the constituent atoms and the delocalization of π-electrons across the two rings. For a related compound, 3-(6-Chloropyridin-3-ylmethyl)-7-imino-6-isobutyl-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidine, X-ray crystallography has shown that the triazole and pyrimidine (B1678525) rings are nearly coplanar researchgate.net. This planarity is a key feature of many fused nitrogen-containing heterocyclic compounds.
In the solid state, the conformation of 8-Nitro- jchemrev.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidine would be determined by a combination of intramolecular electronic effects and intermolecular forces within the crystal lattice. The strong electron-withdrawing nature of the nitro group at the 8-position is expected to significantly influence the electronic distribution and geometry of the pyrimidine ring. This can lead to minor deviations from perfect planarity. Furthermore, in a crystal structure, molecules are arranged in a highly ordered fashion, and their conformation can be influenced by packing forces, such as π-π stacking interactions and hydrogen bonds, if applicable. These interactions can lock the molecule into a single, low-energy conformation.
In contrast, in solution, the molecule is expected to have greater conformational freedom. While the fused ring system itself is rigid, rotation of the nitro group around its bond to the pyrimidine ring may occur. However, due to resonance stabilization, the nitro group is likely to be coplanar with the pyrimidine ring to maximize π-orbital overlap. Solution-state NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, would be instrumental in determining the through-space proximity of protons and thus deducing the preferred conformation in a given solvent. The polarity of the solvent could also influence the conformational equilibrium by stabilizing or destabilizing certain arrangements.
Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the structures of related triazolopyrimidine isomers. For a series of 1,2,4-triazolo[4,3-a]pyrimidin-5-(1H)-one derivatives, DFT calculations indicated that the compounds generally adopt planar conformations, although in some cases, the triazole and pyrimidine rings were not perfectly coplanar researchgate.net. Such computational approaches would be invaluable for predicting the detailed geometric parameters of 8-Nitro- jchemrev.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidine in the absence of experimental crystal structure data.
The following table provides hypothetical, yet representative, bond lengths and angles for the jchemrev.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidine core, derived from computational models of similar fused heterocyclic systems. This data serves to illustrate the expected geometry.
| Parameter | Atom Pair/Triplet | Expected Value (Solid State) | Notes |
| Bond Lengths (Å) | |||
| C5-N6 | ~1.34 Å | Typical C-N bond length in a heteroaromatic ring. | |
| N6-C7 | ~1.32 Å | Shorter due to double bond character. | |
| C7-N1 | ~1.37 Å | ||
| N1-C2 | ~1.31 Å | Part of the triazole ring. | |
| C2-N3 | ~1.35 Å | ||
| N3-N4 | ~1.38 Å | N-N bond in the triazole ring. | |
| N4-C8a | ~1.36 Å | Bridgehead bond. | |
| C8a-C5 | ~1.40 Å | C-C bond in the pyrimidine ring. | |
| C8-N(O2) | ~1.47 Å | Bond connecting the nitro group to the pyrimidine ring. | |
| Bond Angles (°) | |||
| C5-N6-C7 | ~117° | Angle within the pyrimidine ring. | |
| N6-C7-N1 | ~125° | ||
| C7-N1-C2 | ~105° | Angle within the triazole ring. | |
| N1-C2-N3 | ~113° | ||
| C2-N3-N4 | ~108° | ||
| N3-N4-C8a | ~109° | ||
| N4-C8a-C5 | ~105° | ||
| Dihedral Angles (°) | |||
| O-N-C8-C8a | ~0° or ~180° | The nitro group is expected to be coplanar with the pyrimidine ring for maximum resonance stabilization. | |
| C5-N6-C7-N1 | ~0° | Indicative of the planarity of the fused ring system. |
It is important to emphasize that while the fused jchemrev.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidine core is inherently rigid and likely to be planar, subtle differences between the solid-state and solution-state conformations can arise from the different environments. In the solid state, the conformation is a static, energy-minimized structure influenced by crystal packing. In solution, the molecule is dynamic, and the observed conformation is an average of the thermally accessible states, influenced by solvent interactions.
Iv. Mechanistic Investigations into the Reactivity and Chemical Transformations of 8 Nitro 1 2 3 Triazolo 1,5 C Pyrimidine
Reactivity of the Nitro Group at the 8-Position
The nitro group at the 8-position is a key functional handle that governs the reactivity of the entire molecule. Its strong electron-withdrawing character makes the pyrimidine (B1678525) ring susceptible to certain types of reactions.
The presence of the nitro group activates the nih.govwikipedia.orgrsc.orgtriazolo[1,5-c]pyrimidine ring system towards nucleophilic aromatic substitution (SNA_r). wikipedia.org This is a fundamental reaction class for modifying the scaffold. wikipedia.org In SNA_r reactions, a nucleophile replaces a leaving group on an aromatic ring. wikipedia.orgorganicchemistrytutor.com For this to occur, the aromatic ring must be electron-poor, a condition fulfilled in 8-nitro- nih.govwikipedia.orgrsc.orgtriazolo[1,5-c]pyrimidine due to the presence of the electron-withdrawing nitro group. wikipedia.orgmasterorganicchemistry.com
While typical S_NAr reactions proceed via an addition-elimination mechanism involving a Meisenheimer complex, more complex rearrangements can occur in heterocyclic systems. researchgate.netlibretexts.org One such pathway is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net This mechanism is particularly relevant for certain azolo[1,5-a]pyrimidines and related systems. researchgate.netrsc.org The ANRORC process involves the initial addition of a nucleophile, followed by the opening of the pyrimidine ring, and subsequent recyclization to form a new heterocyclic system. researchgate.net For instance, the reaction of 6-bromo- nih.govwikipedia.orgrsc.org-triazolo-[4,3-a]pyrimidines with aliphatic amines under microwave irradiation unexpectedly yields 5-amino compounds through an ANRORC-type mechanism. researchgate.net Similarly, the alkaline hydrolysis of certain nih.govwikipedia.orgrsc.orgtriazolo[1,5-a]pyrimidine esters proceeds with an ANRORC rearrangement to give methyl ketones. researchgate.net While direct evidence for an ANRORC mechanism in 8-nitro- nih.govwikipedia.orgrsc.orgtriazolo[1,5-c]pyrimidine is not extensively documented in the provided search results, the prevalence of this mechanism in structurally similar triazolopyrimidine systems suggests it is a plausible pathway under specific reaction conditions with certain nucleophiles. researchgate.netrsc.orgresearchgate.net
The range of nucleophiles that can participate in S_NAr reactions with nitro-activated heterocyclic systems is broad. In the context of related azolopyrimidines, various N-, O-, and S-nucleophiles have been successfully employed. mdpi.com For example, 2,4-diazidopyrido[3,2-d]pyrimidine undergoes S_NAr reactions with a variety of these nucleophiles, with N- and S-substituted products being obtained in good yields. mdpi.com The nih.govwikipedia.orgrsc.orgtriazolo[1,5-c]pyrimidine scaffold itself has been modified at the 8-position with esters and amides, indicating that oxygen and nitrogen nucleophiles can effectively displace a suitable leaving group at this position. nih.gov
The generality of these reactions extends to various substituted triazolopyrimidines. The key requirement is the presence of an activating group, such as a nitro group, which makes the ring susceptible to nucleophilic attack. nih.gov The position of the activating group is crucial; ortho and para positions relative to the leaving group are most effective at stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.org
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Azolopyrimidine Systems
| Substrate | Nucleophile | Product Type | Yield (%) |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | N-nucleophiles | 5-N-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | 47-98 mdpi.com |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | S-nucleophiles | 5-S-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | 47-98 mdpi.com |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | O-nucleophiles | 5-O-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | 20-32 mdpi.com |
| 6-Bromo- nih.govwikipedia.orgrsc.org-triazolo-[4,3-a]pyrimidines | Aliphatic amines | 5-Amino compounds (via ANRORC) | Not specified researchgate.net |
This table is generated based on data from related systems to illustrate the scope of nucleophiles and may not directly represent reactions of 8-Nitro- nih.govwikipedia.orgrsc.orgtriazolo[1,5-c]pyrimidine.
The nitro group is readily reducible to an amino group, which can then serve as a precursor for further functionalization. The electrochemical reduction of a related compound, 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide, in an acidic aqueous medium proceeds via a six-electron step to form the corresponding heterocyclic amine with a yield of 82%. mdpi.com In aprotic media, the reduction of this compound occurs in two stages. mdpi.com A method for the synthesis of 8-alkyl nih.govwikipedia.orgrsc.orgtriazolo[5,1-b]purines involves the reduction of 7-alkylamino-6-nitro nih.govwikipedia.orgrsc.orgtriazolo[1,5-a]pyrimidines to the corresponding 6-amino derivatives. osi.lvresearchgate.net The reduction of 6-nitro nih.govwikipedia.orgrsc.orgtriazolo[1,5-a]pyrimidin-7-amines to the corresponding diamines has also been achieved in high yields (86–89%). researchgate.net These examples from closely related structures strongly suggest that the 8-nitro group of 8-nitro- nih.govwikipedia.orgrsc.orgtriazolo[1,5-c]pyrimidine can be efficiently reduced to an 8-amino group.
The thermal stability of nitro-containing heterocyclic compounds is a critical aspect, particularly for their application as energetic materials. Theoretical studies on the thermal decomposition of C-nitro-1,2,4-triazoles, which share a structural motif with the target compound, indicate that decomposition can proceed through various pathways. researchgate.net These can include the formation of N2, N2O, NO, CO2, HCN, and other small molecules. researchgate.net The decomposition of nitramide (B1216842) to nitrous oxide and water is one possible reaction. researchgate.net For 2-nitro- nih.govwikipedia.orgrsc.orgtriazolo[1,5-a] nih.govresearchgate.netmdpi.comtriazine-5,7-diamine, a related high-nitrogen compound, theoretical studies show that the decomposition pathways include ring cleavage, hydrogen atom rearrangement, and free radical detachment. nih.govresearchgate.net The presence of the nitro group significantly influences the stability of the parent molecule upon electron attachment, often leading to more effective degradation at lower electron energies. rsc.org In the case of 3-nitro-1,2,4-triazole, while fragmentation reactions involving the nitro group (like the formation of NO2−) are observed, the primary dissociation channel upon electron attachment is the cleavage of a hydrogen radical. rsc.org
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the 8-Nitro Group.[13],
Chemical Transformations of thenih.govwikipedia.orgrsc.orgTriazolo[1,5-c]pyrimidine Ring System
The fused nih.govwikipedia.orgrsc.orgtriazolo[1,5-c]pyrimidine ring system can undergo various chemical transformations, including ring-opening and rearrangement reactions. For instance, v-triazolo[4,5-d]pyrimidines (8-azapurines) have been shown to undergo cleavage of the pyrimidine ring when treated with active methylene (B1212753) reagents like ethyl cyanoacetate (B8463686) and malononitrile. rsc.org This reaction leads to the formation of substituted 1,2,3-triazoles, which can then cyclize to form v-triazolo[4,5-b]pyridines. rsc.org Another example involves the generation of nih.govwikipedia.orgrsc.orgtriazolo[1,5-a]pyrimidine N-ylides, which upon thermolysis, can rearrange to 2-cyanamido-pyrimidines. rsc.org Furthermore, treatment of an N(3)-phenylacyliminium salt of nih.govwikipedia.orgrsc.orgtriazolo[1,5-a]pyrimidine with triethylamine (B128534) leads to a ring-opened product that can undergo further transformations with nucleophiles to yield imidazol-2-ylpyrimidines. rsc.org While these examples pertain to the [1,5-a] and [4,5-d] isomers, they highlight the potential for the pyrimidine portion of the fused ring system to undergo cleavage and rearrangement under specific conditions.
Electrophilic Attack and Substitution Patterns on the Heterocyclic Core
The reactivity of the mdpi.comnih.govnih.govtriazolo[1,5-c]pyrimidine core toward electrophiles is heavily dictated by the electronic nature of its constituent rings and substituents. The parent scaffold is generally described as a 10-π electron system, comprising a 6-π electron-rich five-membered triazole ring fused to a 4-π electron-deficient six-membered pyrimidine ring. nih.gov This electronic arrangement typically directs electrophilic attack to the more electron-rich pyrimidine ring.
However, the presence of a strongly deactivating nitro group at the C8 position of the triazole ring in 8-nitro- mdpi.comnih.govnih.govtriazolo[1,5-c]pyrimidine significantly diminishes the nucleophilicity of the entire heterocyclic system, making further electrophilic substitution challenging. In related, but different, heterocyclic systems like pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, electrophilic substitution reactions such as nitration, bromination, and iodination proceed preferentially at the C6 position of the pyrimidine ring. mdpi.com For instance, the nitration of 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines with a mixture of nitric and sulfuric acid yields the corresponding 6-nitro derivatives. mdpi.com Similarly, studies on pyrazolo[1,5-a]pyrimidines show that nitration can be directed to either the pyrazole (B372694) or pyrimidine ring depending on the reaction conditions. researchgate.net
For 8-nitro- mdpi.comnih.govnih.govtriazolo[1,5-c]pyrimidine, any further electrophilic attack would be expected to occur, if at all, at the least deactivated position of the pyrimidine ring, though such reactions would likely require harsh conditions and may result in low yields or decomposition.
Table 1: Examples of Electrophilic Substitution on Related Triazolopyrimidine Scaffolds
| Starting Material | Reagent(s) | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| 5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine | HNO₃ / H₂SO₄ in Acetic Acid | C6 (Pyrimidine ring) | 5-Aryl-6-nitro-8-phenyl... | mdpi.com |
| Azoloazine (a furan-annulated azolopyrimidine) | Nitrating Mixture | Pyrimidine ring and Furyl substituent | Dinitro derivative | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | HNO₃ / Acetic Anhydride (B1165640) | C6 (Pyrimidine ring) | 6-Nitropyrazolo[1,5-a]pyrimidine | researchgate.net |
Nucleophilic Addition Reactions to the Fused System
The electron-deficient character of the pyrimidine ring, exacerbated by the potent electron-withdrawing 8-nitro group, makes the 8-nitro- mdpi.comnih.govnih.govtriazolo[1,5-c]pyrimidine scaffold highly susceptible to nucleophilic attack. This reactivity is analogous to that observed in other nitro-activated heterocyclic systems. For example, highly electrophilic 2-aryl-6,8-dinitro- mdpi.comnih.govnih.govtriazolo[1,5-a]pyridines readily react with various carbon-nucleophiles under mild, base-free conditions. researchgate.net These reactions proceed via nucleophilic addition to the pyridine (B92270) ring, leading to the formation of stable, dearomatized 1,5-dihydro adducts in high yields. researchgate.net
By analogy, 8-nitro- mdpi.comnih.govnih.govtriazolo[1,5-c]pyrimidine is expected to react with a range of nucleophiles (such as amines, alkoxides, and carbanions) at the pyrimidine ring. The attack would likely occur at the C5 or C7 positions, leading to the formation of stable Meisenheimer-type adducts or, upon subsequent protonation, dihydro- mdpi.comnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives. Research on related 8-azapurines (v-triazolo[4,5-d]pyrimidines) has also demonstrated the addition of nucleophiles like bisulfite and barbituric acid to form stable 6,7-dihydro derivatives.
Table 2: Nucleophilic Addition to Related Nitro-Activated Heterocycles
| Substrate | Nucleophile | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2-Aryl-6,8-dinitro- mdpi.comnih.govnih.govtriazolo[1,5-a]pyridines | C-Nucleophiles (e.g., 1,3-dicarbonyls) | 1,5-Dihydro adducts | Up to 94% | researchgate.net |
Ring-Opening and Recyclization Reactions of the Triazolopyrimidine Scaffold
The pyrimidine ring within the triazolopyrimidine scaffold is susceptible to cleavage under nucleophilic conditions, often leading to subsequent recyclization into new heterocyclic systems. This type of transformation, known as the Addition of Nucleophile, Ring-Opening, and Ring-Closing (ANRORC) mechanism, is a powerful tool for structural diversification.
Studies on related pyrazolo[1,5-a]pyrimidines have shown that they can undergo an ANRORC-type isomerization into pyrazolo[3,4-b]pyridines in the presence of aqueous sodium hydroxide (B78521). nih.govrsc.org This transformation is initiated by the nucleophilic addition of a hydroxide ion to the pyrimidine ring, followed by ring-opening to an intermediate that subsequently recyclizes to the more thermodynamically stable pyridine derivative. nih.gov
Furthermore, investigations into v-triazolo[4,5-d]pyrimidines (8-azapurines) have demonstrated that the pyrimidine ring can be cleaved by reagents with active methylene groups, such as ethyl cyanoacetate and malononitrile. rsc.org This reaction proceeds via an initial nucleophilic attack, leading to the opening of the pyrimidine ring to form a vinyl-1,2,3-triazole intermediate, which can then cyclize to form v-triazolo[4,5-b]pyridine derivatives. rsc.org Given the activation provided by the 8-nitro group, it is highly probable that 8-nitro- mdpi.comnih.govnih.govtriazolo[1,5-c]pyrimidine would undergo similar ring-opening and recyclization reactions when treated with appropriate nucleophiles.
Functional Group Interconversions and Late-Stage Functionalization on the Heterocyclic Periphery
The substituents on the 8-nitro- mdpi.comnih.govnih.govtriazolo[1,5-c]pyrimidine core, particularly the nitro group, are key handles for further chemical modification. These functional group interconversions are crucial for late-stage functionalization, allowing for the synthesis of diverse analogues from a common intermediate.
A primary transformation is the reduction of the nitro group. In the analogous 6-nitro- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidin-7-ones, the nitro group can be reduced to an amino group, yielding 6-amino derivatives that serve as precursors for further cyclization. osi.lv This reduction creates a nucleophilic site that can be used to build additional fused rings.
Another significant strategy involves the conversion of a pyrimidinone to a halogenated derivative, which can then be used in substitution or cross-coupling reactions. For instance, nitroazolopyrimidones can undergo chlorodesoxygenation when treated with phosphoryl trichloride (B1173362) (POCl₃). nih.gov The resulting chloro derivative is a versatile intermediate that readily undergoes nucleophilic substitution with amines (aminodehalogenation) to introduce a variety of side chains. nih.govosi.lv This two-step sequence is a robust method for late-stage functionalization at the pyrimidine ring.
Table 3: Functional Group Interconversions on Related Triazolopyrimidine Systems
| Starting Material | Reagent(s) | Transformation | Product | Reference |
|---|---|---|---|---|
| 6-Nitro mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidin-7-one | 1. POCl₃ 2. Alkylamine | Chlorodesoxygenation, Aminodehalogenation | 7-Alkylamino-6-nitro mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine | nih.govosi.lv |
| 7-Alkylamino-6-nitro mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine | Reductant (e.g., H₂, Pd/C) | Nitro Group Reduction | 7-Alkylamino-6-amino mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine | osi.lv |
V. Computational Chemistry and Theoretical Studies on 8 Nitro 1 2 3 Triazolo 1,5 C Pyrimidine
Aromaticity and Electron Delocalization within the Fused System.
Insights into Resonance Structures and Electronic Stability
Computational methods, particularly Density Functional Theory (DFT), are adept at elucidating the electronic landscape of such molecules. jchemrev.com By calculating the electron density distribution and molecular orbitals, researchers can identify the most significant resonance contributors. For the nih.govyoutube.comchemrxiv.orgtriazolo[1,5-c]pyrimidine scaffold, the electron-rich triazole ring is fused to the electron-deficient pyrimidine (B1678525) ring. The introduction of a nitro group at the 8-position is expected to further enhance the electrophilic character of the pyrimidine ring.
The electronic stability can be quantitatively assessed by examining the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. A larger HOMO-LUMO gap generally signifies higher kinetic stability and lower chemical reactivity. For 8-Nitro- nih.govyoutube.comchemrxiv.orgtriazolo[1,5-c]pyrimidine, the strong electron-withdrawing nature of the nitro group is anticipated to lower the energy of the LUMO, likely resulting in a smaller energy gap compared to the unsubstituted parent compound. This would suggest a higher propensity for the molecule to accept electrons and participate in reactions with nucleophiles.
Reaction Mechanism Predictions and Kinetic Analysis
Computational chemistry is a vital tool for mapping out the potential reaction pathways and understanding the kinetics of chemical transformations.
Transition State Characterization for Synthetic Pathways
The synthesis of fused nitrogen heterocycles often involves multi-step reactions where the identification of the most favorable pathway is not trivial. scholaris.ca Transition state theory is a cornerstone of these computational investigations. youtube.com For the synthesis of 8-Nitro- nih.govyoutube.comchemrxiv.orgtriazolo[1,5-c]pyrimidine, computational chemists would model the proposed reaction steps, locating the transition state for each elementary reaction.
The geometry of the transition state, an energy maximum along the reaction coordinate, provides crucial insights into the steric and electronic requirements of the reaction. By calculating the activation energy (the energy difference between the reactants and the transition state), the rate-determining step of the synthesis can be identified. For instance, in the synthesis of related triazolopyrimidines via Dimroth rearrangement, DFT calculations at the B3LYP/6-31G(d,p) level have been used to investigate the mechanism and relative stabilities of isomers. jchemrev.com Such calculations for the synthesis of 8-Nitro- nih.govyoutube.comchemrxiv.orgtriazolo[1,5-c]pyrimidine would allow for the optimization of reaction conditions to favor the desired product and minimize the formation of byproducts.
Reaction Coordinate Mapping for Nitro Group Transformations
The nitro group is a versatile functional group that can undergo a variety of transformations, such as reduction to an amino group or participation in nucleophilic aromatic substitution reactions. Mapping the reaction coordinate for these transformations provides a detailed picture of the energy landscape of the reaction.
For the reduction of the nitro group in 8-Nitro- nih.govyoutube.comchemrxiv.orgtriazolo[1,5-c]pyrimidine to the corresponding amino derivative, a process of significant interest for creating new bioactive molecules, computational methods can be used to model the stepwise addition of hydrogen atoms or the transfer of electrons and protons. The mechanism of the Nef reaction, which converts a nitroalkane to a carbonyl compound, illustrates the complexity of nitro group transformations that can be elucidated through computational modeling. organic-chemistry.orgwikipedia.org
By calculating the energies of intermediates and transition states along the reaction pathway, the most energetically favorable mechanism can be determined. This information is invaluable for selecting appropriate reagents and conditions to achieve the desired chemical transformation selectively.
Molecular Dynamics Simulations for Conformational and Dynamic Insights
While quantum mechanical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer a window into its dynamic behavior. arxiv.org MD simulations model the movement of atoms over time, providing insights into the conformational flexibility and intermolecular interactions of 8-Nitro- nih.govyoutube.comchemrxiv.orgtriazolo[1,5-c]pyrimidine in different environments (e.g., in the gas phase, in solution, or in the solid state). nih.gov
For a molecule like 8-Nitro- nih.govyoutube.comchemrxiv.orgtriazolo[1,5-c]pyrimidine, MD simulations could be used to:
Explore the rotational dynamics of the nitro group.
Investigate the conformational landscape of any flexible side chains that might be attached to the heterocyclic core.
Simulate the interactions of the molecule with solvent molecules, providing insights into its solubility.
In the context of drug design, MD simulations can be used to study the binding of the molecule to a biological target, such as an enzyme or receptor, revealing the key interactions that stabilize the complex.
While specific MD simulation data for 8-Nitro- nih.govyoutube.comchemrxiv.orgtriazolo[1,5-c]pyrimidine is not available, studies on related substituted benzimidazole (B57391) derivatives have utilized MD simulations to understand their interaction with biological targets. nih.gov
Theoretical Prediction of Thermochemical Properties
The thermochemical properties of a compound, such as its enthalpy of formation, are crucial for assessing its energetic performance and stability.
Enthalpy of Formation Calculations
The standard enthalpy of formation (ΔHf°) is a key parameter for energetic materials, as it is directly related to the energy that can be released upon decomposition. libretexts.org For novel compounds like 8-Nitro- nih.govyoutube.comchemrxiv.orgtriazolo[1,5-c]pyrimidine, experimental determination of ΔHf° can be challenging and hazardous. Computational methods provide a safe and reliable alternative for its prediction. researchgate.net
High-level quantum chemical methods, such as Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methods, are commonly employed to calculate the gas-phase enthalpy of formation. nih.gov These methods involve a series of calculations to extrapolate to a high level of theory and a complete basis set, yielding highly accurate results. The general approach involves calculating the atomization energy of the molecule and then using the known standard enthalpies of formation of the constituent atoms to derive the molecule's ΔHf°. youtube.com
While a specific calculated value for 8-Nitro- nih.govyoutube.comchemrxiv.orgtriazolo[1,5-c]pyrimidine is not present in the surveyed literature, the following table provides calculated gas-phase enthalpies of formation for some related nitro-containing heterocyclic compounds to illustrate the range of values for such molecules. It is important to note that these values are for different molecular structures and should not be taken as an estimate for 8-Nitro- nih.govyoutube.comchemrxiv.orgtriazolo[1,5-c]pyrimidine.
| Compound Name | Molecular Formula | Calculated Gas-Phase Enthalpy of Formation (kJ/mol) |
| 3-Nitro-1,2,4-triazole | C₂H₂N₄O₂ | +105.9 |
| 1-Methyl-3-nitropyrazole | C₄H₅N₃O₂ | +133.5 |
| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | +66.9 |
Disclaimer: The data in this table is for illustrative purposes only and is derived from various computational chemistry studies. The values are for compounds other than 8-Nitro- nih.govyoutube.comchemrxiv.orgtriazolo[1,5-c]pyrimidine.
Theoretical Detonation Performance Parameters (e.g., velocity, pressure)
Computational studies focusing on the theoretical detonation performance of novel energetic materials are crucial for predicting their potential efficacy and for guiding synthetic efforts toward promising candidates. These studies typically employ density functional theory (DFT) and specialized empirical methods, such as the Kamlet-Jacobs equations, to estimate key performance parameters.
However, a thorough review of the published scientific literature reveals a notable absence of specific theoretical calculations for the detonation velocity and detonation pressure of 8-Nitro- researchgate.netresearchgate.netlanl.govtriazolo[1,5-c]pyrimidine .
Research has been conducted on related, but structurally distinct, compounds. For instance, studies have investigated the energetic properties of nitro-substituted derivatives of the isomeric [1,2,4]triazolo[1,5-a]pyrimidine (B1205233) system. researchgate.net Additionally, theoretical work has been performed on non-fused 4-(1H-1,2,4-triazol-1-yl) pyrimidine derivatives, where the two heterocyclic rings are joined by a single bond rather than being fused. researchgate.netinformahealthcare.com While these studies provide insight into the energetic potential of related structural classes, the data are not applicable to the specific [1,5-c] fused isomer with an 8-nitro substituent.
The [1,2,4]triazolo[1,5-c]pyrimidine (B3256624) scaffold itself has been synthesized and investigated for medicinal chemistry applications, particularly as adenosine (B11128) receptor antagonists. nih.gov These studies have explored various substituents at the 8-position, but have not included the nitro group or an evaluation of energetic properties. nih.gov
Due to the lack of specific computational studies on 8-Nitro- researchgate.netresearchgate.netlanl.govtriazolo[1,5-c]pyrimidine in the available literature, no data table for its theoretical detonation velocity or pressure can be provided at this time.
Vi. Advanced Research Applications and Future Directions for 8 Nitro 1 2 3 Triazolo 1,5 C Pyrimidine
Design Principles for High Energy Density Materials (HEDMs) Based on the Nitro-Triazolopyrimidine Scaffold
The design of High Energy Density Materials (HEDMs) is a sophisticated process that balances the demand for high performance with the critical need for safety and stability. The nitro-triazolopyrimidine scaffold is a promising framework for HEDMs due to its high nitrogen content, structural rigidity, and the presence of the energy-rich nitro group. While specific experimental data for 8-Nitro- nih.govnih.govblucher.com.brtriazolo[1,5-c]pyrimidine is not extensively documented in public literature, its potential can be extrapolated from general design principles and computational studies on analogous structures.
The energetic performance of a potential HEDM is primarily evaluated through theoretical calculations of its detonation properties and oxygen balance. Key parameters include detonation velocity (D), detonation pressure (P), and heat of formation (HOF). These are often estimated using computational methods like density functional theory (DFT) and empirical formulas such as the Kamlet-Jacobs equations.
A crucial factor in the performance of an HEDM is its oxygen balance (Ω) , which indicates the degree to which the explosive can oxidize its own carbon and hydrogen atoms to CO and H₂O. A zero oxygen balance is often ideal for maximizing energy release. For 8-Nitro- nih.govnih.govblucher.com.brtriazolo[1,5-c]pyrimidine (C₅H₂N₆O₂), the oxygen balance can be calculated using the standard formula:
Ω (%) = [ (z - 2x - y/2) / M ] * 1600
Where x=5 (carbon atoms), y=2 (hydrogen atoms), z=2 (oxygen atoms), and M is the molecular weight (182.12 g/mol ). This results in a significantly negative oxygen balance, a common characteristic for many nitrogen-rich heterocycles. While this may limit its performance as a monomolecular explosive, it makes it a candidate for formulation with oxygen-rich oxidizers.
Table 1: Conceptual Energetic Parameters for Nitro-Triazolopyrimidine Scaffolds (Note: Data are illustrative, based on general principles and studies of analogous compounds, not specific experimental values for 8-Nitro- nih.govnih.govblucher.com.brtriazolo[1,5-c]pyrimidine)
| Parameter | Significance | Conceptual Value for Nitro-Triazolopyrimidine Scaffolds |
|---|---|---|
| Heat of Formation (HOF) | Indicates stored chemical energy. Higher positive values are desirable. | Generally high due to N-N and C-N bonds in the triazole ring. |
| Density (ρ) | Higher density leads to higher detonation velocity and pressure. | Fused ring structure promotes planar packing and higher density. |
| Detonation Velocity (D) | The speed at which the detonation wave travels through the explosive. | Positively correlated with density and heat of formation. |
| Detonation Pressure (P) | The pressure of the shock wave produced upon detonation. | A key measure of explosive power and performance. |
| Oxygen Balance (Ω) | Measure of the degree of internal oxidation of the molecule. | Typically negative for this class, requiring formulation with oxidizers. |
A primary challenge in HEDM design is mitigating sensitivity to external stimuli like impact and friction without compromising energetic performance. Computational chemistry offers powerful tools to predict and modulate sensitivity by altering molecular structure. For the 8-Nitro- nih.govnih.govblucher.com.brtriazolo[1,5-c]pyrimidine scaffold, several strategies could be computationally explored:
Introduction of Amino Groups: Replacing other substituents with amino (-NH₂) groups is a well-established method for reducing sensitivity. The formation of extensive intermolecular and intramolecular hydrogen bonds, particularly between amino and nitro groups, strengthens the crystal lattice and provides pathways for energy dissipation, thus enhancing stability. Studies on related compounds like 3,5-Diamino-6-nitro-1,2,4-triazine (DANT) show that such interactions improve π–π stacking and insensitivity.
Salt Formation: Converting the molecule into an energetic salt can significantly decrease sensitivity while maintaining or even improving other energetic properties. The delocalization of charge in the resulting cation or anion and the strong ionic interactions in the crystal lattice contribute to greater stability.
Cocrystallization: Forming cocrystals with other insensitive but energetic molecules (e.g., TNT, CL-20) can create a new crystalline structure with averaged or improved properties, including reduced sensitivity.
Computational analysis of the bond dissociation energy (BDE) of the C-NO₂ bond is often used as a primary indicator of thermal stability and sensitivity. A higher BDE suggests a more stable compound. Molecular dynamics simulations can also model the initial steps of decomposition under thermal or shock loading, providing insights into sensitivity mechanisms.
Role as a Versatile Building Block in Complex Organic Synthesis
The nih.govnih.govblucher.com.brtriazolo[1,5-c]pyrimidine core is a valuable scaffold in synthetic organic chemistry, particularly due to its structural similarity to purines, making it a key component in the design of bioactive molecules. capes.gov.br The presence of a nitro group, as in 8-Nitro- nih.govnih.govblucher.com.brtriazolo[1,5-c]pyrimidine, further enhances its utility by providing a reactive handle for a wide range of chemical transformations.
The nitro group is an exceptionally versatile functional group that can be transformed into various other functionalities, making 8-Nitro- nih.govnih.govblucher.com.brtriazolo[1,5-c]pyrimidine a potent precursor for more complex heterocyclic systems. A key transformation is the reduction of the nitro group to an amino group. This resulting amino-triazolopyrimidine can then serve as a platform for annulation reactions, where additional rings are fused onto the primary scaffold.
For instance, research on the related 6-nitro nih.govnih.govblucher.com.brtriazolo[1,5-a]pyrimidin-7-ones has demonstrated a pathway to synthesize 8-alkyl nih.govnih.govblucher.com.brtriazolo[5,1-b]purines. osi.lv This multi-step process involves chloro-deoxygenation, aminodehalogenation, and reduction of the nitro group to an amine, which then undergoes cyclization to form the purine (B94841) ring system. osi.lv A similar synthetic strategy could conceptually be applied to 8-Nitro- nih.govnih.govblucher.com.brtriazolo[1,5-c]pyrimidine to access novel fused polycyclic aromatic systems with potential applications in medicinal chemistry or materials science.
While specific tandem or cascade reactions starting from 8-Nitro- nih.govnih.govblucher.com.brtriazolo[1,5-c]pyrimidine are not prominently reported, the general reactivity of the triazolopyrimidine scaffold lends itself to such elegant synthetic strategies. Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and atom economy.
The development of catalyst-free, microwave-mediated tandem reactions for the synthesis of related 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides showcases the potential for such methodologies. nih.govmdpi.com These reactions often proceed through a cascade of events, such as transamidation, nucleophilic addition, and condensation. nih.govmdpi.com The 8-Nitro- nih.govnih.govblucher.com.brtriazolo[1,5-c]pyrimidine scaffold, with its multiple nitrogen atoms and reactive nitro group, could be designed into substrates that participate in intramolecular cyclizations or cycloadditions following an initial intermolecular reaction, leading to the rapid construction of complex, multi-ring architectures.
Fundamental Studies in Supramolecular Chemistry
Supramolecular chemistry investigates the non-covalent interactions that govern molecular self-assembly. The 8-Nitro- nih.govnih.govblucher.com.brtriazolo[1,5-c]pyrimidine molecule possesses several features that make it an interesting candidate for supramolecular studies. The fused aromatic system is capable of π-π stacking interactions, while the multiple nitrogen atoms of the triazole and pyrimidine (B1678525) rings can act as hydrogen bond acceptors or metal coordination sites. The nitro group can also participate in hydrogen bonding.
Although specific research on the supramolecular chemistry of 8-Nitro- nih.govnih.govblucher.com.brtriazolo[1,5-c]pyrimidine is scarce, studies on related nih.govnih.govblucher.com.brtriazolo[1,5-a]pyrimidine derivatives highlight the potential of this heterocyclic family. For example, a derivative has been shown to self-assemble into supramolecular microfibers exhibiting blue organic light-emitting properties, suggesting applications in optoelectronics. nih.gov Furthermore, the ability of the triazolopyrimidine scaffold to act as a ligand for transition metal ions has been exploited to create metal complexes with antiparasitic activity. mdpi.com These studies demonstrate that the core structure can direct the formation of ordered assemblies and coordinate with other species, opening avenues for the design of functional materials, sensors, and drug delivery systems based on the 8-Nitro- nih.govnih.govblucher.com.brtriazolo[1,5-c]pyrimidine scaffold.
Investigation of Molecular Recognition and Self-Assembly Properties
The inherent architecture of 8-nitro- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine provides multiple sites for non-covalent interactions, making it a compelling candidate for studies in molecular recognition and supramolecular self-assembly. The electron-deficient nature of the pyrimidine ring, amplified by the 8-nitro group, alongside the nitrogen atoms in the triazole ring, facilitates specific intermolecular recognition events.
Research on analogous nitro-substituted aromatic compounds demonstrates that nitro groups are highly effective directors of self-assembly. rsc.org They frequently participate in hydrogen bonding, which can guide molecules to form ordered dimeric or polymeric structures in the solid state. rsc.org The cooperative effect of multiple weak interactions, including those involving the nitro group, can create robust, self-assembled architectures. rsc.org Furthermore, the principles governing the formation of complex structures like covalent organic frameworks (COFs) often rely on the precise interplay of hydrogen bonding and π-π stacking to achieve solution-processability and ordered arrangements, highlighting the importance of these forces in building advanced molecular systems. springernature.com For 8-nitro- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine, the interplay between the hydrogen bond accepting capability of the nitro group and the pyrimidine nitrogens, and the potential for the ring system to stack, suggests a rich potential for forming programmed supramolecular structures.
Characterization of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)
Non-covalent interactions are the cornerstone of the supramolecular behavior of 8-nitro- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine. The molecule's functionality allows for a diverse range of such interactions, which dictate its packing in the solid state and its behavior in solution.
Hydrogen Bonding: The oxygen atoms of the nitro group are potent hydrogen bond acceptors. Studies on related nitro-substituted heterocycles have revealed extensive networks of intermolecular hydrogen bonds, such as N-H···O₂N and C-H···O₂N, which link molecules into sheets or more complex three-dimensional arrays. rsc.orgnih.gov The nitrogen atoms within the triazolopyrimidine core can also act as hydrogen bond acceptors.
π-Hole Interactions: A more nuanced but significant interaction involves the nitro group itself. The nitrogen atom of the nitro group possesses a region of positive electrostatic potential, known as a π-hole, which can engage in attractive interactions with electron-rich atoms like oxygen or sulfur. nih.gov Computational studies have shown these interactions can be energetically significant, with energies around -5 kcal/mol, and are implicated in the binding affinity of nitroaromatic ligands to protein targets. nih.gov This type of interaction is a key feature to consider in the molecular recognition profile of 8-nitro- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine.
| Interaction Type | Potential Role in 8-Nitro- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine |
| Hydrogen Bonding | Directional control of self-assembly; formation of sheets and networks. rsc.orgnih.gov |
| π-π Stacking | Stabilization of crystal packing; formation of columnar structures. rsc.org |
| π-Hole Interactions | Specific recognition at protein binding sites; contribution to binding affinity. nih.gov |
Exploration in Advanced Materials Science
The combination of high nitrogen content, the energetic nitro group, and a stable heterocyclic core makes 8-nitro- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine a candidate for exploration in advanced materials. Its properties suggest potential applications ranging from energetic materials to optoelectronic devices. Theoretical investigations into related nitro-substituted triazole-pyrimidine systems have aimed to identify candidates for high-energy-density compounds (HEDCs), considering factors like heat of formation, detonation velocity, and thermal stability. tandfonline.com The parent compound in this class, 3-nitro-1,2,4-triazol-5-one (NTO), is a well-known high-performance, low-sensitivity explosive, indicating the utility of the nitro-triazole moiety in energetic materials. energetic-materials.org.cnenergetic-materials.org.cn
Investigation of Luminescent and Optoelectronic Properties
The acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, an isomer of the core structure, has been successfully employed in the development of luminescent fluorophores. scilit.com These materials have shown utility in the sensitive detection of nitroaromatic explosives, a phenomenon that relies on fluorescence quenching upon interaction with the analyte. scilit.com
While the triazolopyrimidine core can be fluorescent, the presence of a nitro group directly on the ring system, as in 8-nitro- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine, is expected to significantly influence its photophysical properties. Nitro groups are typically strong electron-withdrawing groups and are known to be effective fluorescence quenchers. Therefore, the compound itself might exhibit weak luminescence but could be a valuable component in sensors or electronic materials where charge-transfer processes are desirable. Additionally, related pyrimidine derivatives have been investigated for their third-order nonlinear optical properties, suggesting that the 8-nitro- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine scaffold could be explored for potential applications in photonic and optoelectronic devices. acs.org
Frameworks for Coordination Polymers and Metal-Organic Frameworks (MOFs)
The acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine ring system is rich in nitrogen atoms, which are excellent donor sites for coordinating with metal ions. This makes the molecule a promising building block, or ligand, for the construction of coordination polymers and metal-organic frameworks (MOFs). The isomeric acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold has been noted for its metal-chelating properties. nih.gov The multiple nitrogen atoms in distinct chemical environments offer various potential binding modes for creating one-, two-, or three-dimensional extended structures. The properties of the resulting MOFs, such as porosity, stability, and catalytic or sensory function, would be directly influenced by the geometry of the 8-nitro- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine ligand and the chosen metal center.
| Component | Potential Function in MOFs |
| Triazole Nitrogens | Primary coordination sites for metal ions. |
| Pyrimidine Nitrogens | Secondary coordination sites, allowing for network formation. |
| Nitro Group | Functionalization of MOF pores; potential for gas sorption or catalysis. |
Structure-Activity Relationship (SAR) Studies for Chemical Probe Design
The acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold has proven to be a remarkably versatile core for medicinal chemistry and chemical biology, with derivatives being investigated as inhibitors of various enzymes and as microtubule-active agents. nih.govnih.govgoogle.com This success provides a strong foundation for pursuing SAR studies on the 8-nitro- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine isomer for the design of novel chemical probes.
A chemical probe is a small molecule used to study and manipulate a biological target with high potency and selectivity. SAR studies systematically explore how modifying the chemical structure of a lead compound affects its biological activity. For 8-nitro- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine, SAR would involve synthesizing analogs with different substituents at various positions on the pyrimidine ring to optimize interactions with a target protein. The 8-nitro group would serve as a key feature, providing strong electronic influence and specific hydrogen bonding capabilities that could be crucial for target recognition. Such studies have been successfully applied to other triazolopyrimidines to develop potent and selective inhibitors for targets like phosphodiesterases and protein kinases. nih.govnih.gov
Computational Docking and Molecular Modeling for Ligand-Target Interactions
Computational techniques are indispensable tools in modern drug design and are central to understanding the interactions of ligands with their biological targets. Molecular docking simulations are routinely used to predict the binding pose and affinity of small molecules within a protein's active site. For derivatives of the related acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, docking has been instrumental in rationalizing their binding modes and guiding SAR efforts. acs.orgnih.govnih.gov
In the case of 8-nitro- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine, molecular modeling would be particularly important for capturing the nuanced interactions involving the nitro group. Advanced computational models can accurately represent:
Hydrogen Bonding: Predicting the geometry and strength of hydrogen bonds between the nitro-group oxygens and protein backbone or side-chain donors.
π-Hole Interactions: Explicitly modeling the favorable interaction between the positive electrostatic potential on the nitro-group nitrogen and lone-pair electrons on protein residues. nih.gov This non-canonical interaction can be critical for achieving high binding affinity and is often overlooked in simpler models. nih.gov
By combining molecular docking and dynamics simulations, researchers can build robust models of the ligand-target complex, providing critical insights to guide the design of more potent and selective chemical probes based on the 8-nitro- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine scaffold.
Rational Design of Structural Analogues for Specific Molecular Recognition
The rational design of analogues based on the 8-nitro- nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine core is a promising strategy for achieving specific molecular recognition, particularly in the context of biological targets like adenosine (B11128) receptors. The nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine nucleus is a known platform for the development of adenosine receptor antagonists, and modifications at the 8-position have been shown to be crucial for modulating affinity and selectivity. nih.gov
Research into 8-substituted nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives has demonstrated that this position is a key determinant for interaction with the human A₃ adenosine receptor subtype. nih.gov For instance, the introduction of various ester and amide functionalities at the 8-position has been systematically explored to map the structure-activity relationships (SAR) for this receptor. This research has revealed that even subtle changes in the substituent at this position can lead to significant variations in binding affinity, with some derivatives achieving low nanomolar potency. nih.gov
The 8-nitro group, with its strong electron-withdrawing nature and potential for hydrogen bonding, offers a unique starting point for designing analogues with tailored recognition properties. The design process can be guided by computational methods, such as molecular docking, which can predict the binding modes of these analogues within the target's active site. nih.gov Docking studies on related 8-substituted nih.govnih.govnih.govtriazolo[1,5-c]pyrimidines have shown binding modes comparable to known inverse agonists, validating the importance of this scaffold in receptor binding. nih.gov
The following table summarizes key considerations for the rational design of 8-nitro- nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine analogues:
| Design Strategy | Rationale | Potential Outcome |
| Modification of the Nitro Group | The nitro group can be replaced by other electron-withdrawing groups or bioisosteres to fine-tune electronic properties and metabolic stability. | Enhanced binding affinity, improved pharmacokinetic profile. |
| Introduction of Diverse Substituents | Building upon the known SAR of 8-substituted analogues, a variety of functional groups can be introduced to probe specific interactions within a binding pocket. | Increased selectivity for a particular biological target. |
| Computational Modeling | In silico docking studies can guide the selection of substituents that are predicted to have favorable binding energies and interactions with the target protein. | More efficient and targeted synthesis of potent analogues. |
One promising avenue in the rational design of analogues is the use of bioisosteric replacements for the nitro group. For example, the trifluoromethyl (CF₃) group is a well-established bioisostere of the aliphatic nitro group and has been successfully used to enhance potency and metabolic stability in other molecular scaffolds. nih.gov The replacement of the 8-nitro group with a trifluoromethyl group could therefore represent a valuable strategy for developing novel analogues with improved drug-like properties.
Emerging Research Frontiers and Unexplored Reactivity of the 8-Nitro-nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine Core
The 8-nitro- nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine core presents a number of emerging research frontiers, driven by its potential for unique reactivity and novel applications. The electron-deficient nature of the pyrimidine ring, further accentuated by the 8-nitro substituent, makes this scaffold susceptible to nucleophilic aromatic substitution, opening pathways to a diverse range of derivatives.
A key area of unexplored reactivity lies in the chemical transformation of the nitro group itself. The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. In the context of the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine system, the reduction of a nitro group has been utilized as a key step in the synthesis of more complex fused heterocycles, such as purines. osi.lv Applying this strategy to 8-nitro- nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine would yield 8-amino- nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine, a versatile intermediate for further functionalization. This amino group could serve as a handle for the introduction of a wide array of substituents via amide coupling or other nitrogen-based chemistries, significantly expanding the chemical space accessible from this core.
The following table outlines potential research directions based on the unexplored reactivity of the 8-nitro- nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine core:
| Research Frontier | Description | Potential Applications |
| Nitro Group Reduction and Functionalization | Reduction of the 8-nitro group to an 8-amino group, followed by derivatization to form amides, sulfonamides, or other functionalities. | Development of new libraries of compounds for high-throughput screening against various biological targets. |
| Nucleophilic Aromatic Substitution | Exploration of the displacement of the nitro group or other leaving groups on the pyrimidine ring by various nucleophiles. | Synthesis of novel analogues with tailored electronic and steric properties for specific molecular recognition tasks. |
| Photochemical Reactions | Investigation of the photochemical reactivity of the nitroaromatic system, which could lead to novel cross-linking or labeling reagents. | Development of photo-affinity probes to identify the binding partners of these molecules in a biological system. |
| Development of Bioreducible Prodrugs | The nitro group can be reduced under hypoxic conditions, a characteristic of the tumor microenvironment. This opens the possibility of designing cancer-targeted prodrugs. | Creation of selective anticancer agents that are activated in the low-oxygen environment of solid tumors. |
Furthermore, the broader class of triazolopyrimidines has shown a wide range of biological activities, including as anticancer and antiviral agents. cambridgemedchemconsulting.comnih.gov The unique electronic signature of the 8-nitro derivative could be leveraged to design novel inhibitors of kinases or other enzymes where charge-charge interactions are critical for binding. The exploration of this compound and its derivatives in diverse biological assays represents a significant and promising research frontier.
Q & A
Q. What are the challenges in scaling up triazolopyrimidine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
